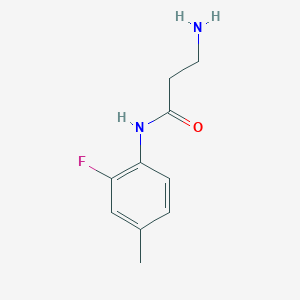

3-Amino-N-(2-fluoro-4-methylphenyl)propanamide

Description

3-Amino-N-(2-fluoro-4-methylphenyl)propanamide is a fluorinated aromatic propanamide derivative characterized by a 3-aminopropanamide backbone substituted with a 2-fluoro-4-methylphenyl group. This compound (CAS: 1039837-59-6) shares structural similarities with β-alanyl aminopeptidase substrates and fluorinated pharmacophores used in drug discovery. Its fluorine and methyl substituents on the phenyl ring enhance electronic and steric properties, making it a candidate for enzyme substrate studies and medicinal chemistry applications .

Properties

IUPAC Name |

3-amino-N-(2-fluoro-4-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c1-7-2-3-9(8(11)6-7)13-10(14)4-5-12/h2-3,6H,4-5,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPFZAZQGNSPKAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CCN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(2-fluoro-4-methylphenyl)propanamide typically involves the reaction of 2-fluoro-4-methylaniline with acrylonitrile, followed by hydrogenation and subsequent amidation. The reaction conditions often include the use of catalysts such as palladium on carbon for hydrogenation and acidic or basic conditions for the amidation step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Nucleophilic Reactions at the Amide Group

The amide moiety undergoes nucleophilic acyl substitution under acidic or basic conditions. For example:

-

Hydrolysis : Acidic hydrolysis converts the amide to 3-amino-N-(2-fluoro-4-methylphenyl)propanoic acid, while basic hydrolysis yields the corresponding ammonium salt.

-

Alkylation/Acylation : The amide nitrogen can react with alkyl halides or acyl chlorides in the presence of bases like Cs₂CO₃, forming N-alkylated or N-acylated derivatives .

Electrophilic Aromatic Substitution

The 2-fluoro-4-methylphenyl group directs electrophiles to specific positions:

-

Nitration : Nitration occurs preferentially at the meta position relative to the fluorine atom due to its electron-withdrawing effect, while the methyl group activates the ring for para substitution.

-

Halogenation : Bromination with Br₂/FeBr₃ targets the ortho position to the methyl group, yielding 3-amino-N-(2-fluoro-4-methyl-5-bromophenyl)propanamide.

Coupling Reactions

The amino group participates in copper-catalyzed cross-coupling reactions:

Table 1: N-Arylation Reactions with Arylboronic Acids

| Arylboronic Acid | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Phenyl | CuCl₂ | DMF | 85 |

| 4-Methoxyphenyl | Cu(OAc)₂ | DMF | 78 |

| 3-Nitrophenyl | CuI | DMF | 62 |

Reaction conditions: Room temperature, 12–24 hours.

Condensation and Cyclization

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imine derivatives.

-

Benzofuran Synthesis : Under Cs₂CO₃/DMF conditions, reacts with 2-bromoacetophenones to form 3-amino-2-aroyl benzofurans via tandem C–C/C–O bond formation .

Stability and Side Reactions

-

Thermal Degradation : Decomposes above 200°C, releasing NH₃ and forming fluorinated byproducts.

-

Oxidation : The amino group oxidizes to nitro under strong oxidizing agents (e.g., KMnO₄/H₂SO₄) .

Table 2: Key Derivatives and Their Uses

| Derivative | Application |

|---|---|

| N-Arylpropanamides | TRPV1 antagonists (IC₅₀: 6.3 nM) |

| Benzofuran-fused compounds | Fluorescent probes (Φ₆: 0.68) |

| Hydrochloride salt | Improved aqueous solubility |

Scientific Research Applications

3-Amino-N-(2-fluoro-4-methylphenyl)propanamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-N-(2-fluoro-4-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

β-Alanyl Aminopeptidase Substrates

The compound’s performance as a β-alanyl aminopeptidase substrate was compared to analogs with varying aryl substituents (Table 1).

Table 1: Comparison of β-Alanyl Aminopeptidase Substrates

Key Findings :

- The 3-fluorophenyl analog demonstrated superior sensitivity (lower LOD/LOQ) due to 3-fluoroaniline’s detectability via HS-SPME-GC-MS .

- The 4-methylphenyl analog performed poorly, attributed to steric hindrance reducing enzyme affinity .

Halogenated Analogs

3-Amino-N-(2-bromo-4-fluorophenyl)propanamide (CAS: N/A) replaces fluorine with bromine at the 2-position.

Positional Isomers

2-Amino-N-(2-fluoro-4-methylphenyl)propanamide (CAS: 1132804-53-5) shifts the amino group to the 2-position. This isomer may exhibit reduced hydrogen-bonding capacity or altered conformational flexibility, impacting solubility or target interactions .

Pharmacologically Active Derivatives

N-(3,4-Dimethoxyphenethyl)-3-(2-methyl-1H-indol-1-yl)propanamide (5u) and 3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide (Carcinine) highlight structural diversity:

- 5u (MW: 367 [M+H]) incorporates indole and methoxy groups, enhancing receptor affinity in EP2 antagonist studies .

- Carcinine (MW: 196.22) features an imidazole ring, enabling antioxidant properties and metal chelation .

- The target compound’s simpler structure prioritizes enzyme substrate utility over multifunctional activity.

Fluorinated Propanamides in Drug Development

3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide Hydrochloride (CAS: 1909313-82-1) and 3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide Hydrochloride (CAS: 1909318-79-1) demonstrate how fluorinated aryl groups improve pharmacokinetic profiles. Their methyl and methoxy substituents enhance lipophilicity and metabolic stability, suggesting the target compound’s 4-methyl group could similarly optimize bioavailability .

Biological Activity

3-Amino-N-(2-fluoro-4-methylphenyl)propanamide is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-Amino-N-(2-fluoro-4-methylphenyl)propanamide can be analyzed in terms of its functional groups:

- Amino Group : Contributes to hydrogen bonding and polarity.

- Fluoro Group : Enhances lipophilicity and may influence receptor binding.

- Methyl Group : Modifies steric properties and can affect biological interactions.

The biological activity of 3-Amino-N-(2-fluoro-4-methylphenyl)propanamide is primarily attributed to its interaction with specific biological targets, such as receptors or enzymes. The fluoro and methyl substituents are believed to enhance binding affinity and selectivity towards these targets.

Potential Mechanisms:

- TRPV1 Antagonism : Similar compounds have shown effectiveness as TRPV1 antagonists, which are involved in pain signaling pathways. For example, in studies on related propanamides, potent antagonistic activity was observed against TRPV1, indicating a potential pathway for analgesic effects .

- Antimicrobial Activity : Some derivatives have demonstrated significant antibacterial and antifungal properties, suggesting that 3-Amino-N-(2-fluoro-4-methylphenyl)propanamide may also exhibit similar activities .

Antinociceptive Activity

In a study focusing on TRPV1 antagonists, 3-Amino-N-(2-fluoro-4-methylphenyl)propanamide was evaluated alongside other analogues. The findings indicated that certain structural modifications could enhance analgesic efficacy while minimizing side effects. Notably, compounds with specific hydrophobic interactions exhibited significantly improved binding potency .

Antimicrobial Activity

Research has indicated that compounds with similar structures possess notable antimicrobial properties. For instance, a series of propanamide derivatives showed effective inhibition against various bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM for Gram-positive and Gram-negative bacteria .

| Compound | MIC (µM) against Bacteria |

|---|---|

| Compound A | 4.69 (B. subtilis) |

| Compound B | 5.64 (S. aureus) |

| Compound C | 8.33 (E. faecalis) |

| Compound D | 13.40 (P. aeruginosa) |

Case Studies

- Analgesic Effects : In a neuropathic pain model, compounds structurally related to 3-Amino-N-(2-fluoro-4-methylphenyl)propanamide demonstrated strong analgesic activity with minimal side effects compared to traditional pain relievers .

- Antimicrobial Testing : Various studies have reported the antimicrobial efficacy of similar compounds against pathogens like Staphylococcus aureus and Escherichia coli, supporting the hypothesis that 3-Amino-N-(2-fluoro-4-methylphenyl)propanamide may exhibit comparable activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-N-(2-fluoro-4-methylphenyl)propanamide, and how can intermediates be optimized?

- Methodological Answer : Synthesis typically involves multi-step routes, including amide bond formation between substituted anilines and activated carboxylic acid derivatives. For example, intermediates like nitro- or fluoro-substituted phenylpropanamides (e.g., N-[4-Nitro-3-(trifluoromethyl)phenyl]propanamide ) can be optimized via reductive amination or coupling reactions. Computational tools (e.g., quantum chemical calculations) help predict reaction pathways and optimize intermediates by analyzing steric and electronic effects . Purification may require column chromatography or recrystallization, with HPLC (≥98% purity standards ) used to validate intermediates.

Q. Which analytical techniques are most effective for characterizing this compound's purity and structural integrity?

- Methodological Answer :

- HPLC : Essential for purity assessment, especially for detecting impurities (e.g., 4-nitro-3-(trifluoromethyl)aniline derivatives ).

- NMR Spectroscopy : 1H/13C NMR identifies structural features (e.g., aromatic protons, fluorine coupling) and confirms regiochemistry, as demonstrated in triazolylpropanamide studies .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. How should researchers evaluate the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should follow protocols for hygroscopic or light-sensitive compounds:

- Storage : Use airtight containers at -20°C (as per stability data for similar propanamides ).

- Accelerated Degradation Testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC and NMR to identify hydrolytic or oxidative byproducts .

- Safety Protocols : Follow GHS guidelines (e.g., H303/H313/H333 hazard codes) for handling reactive intermediates .

Q. What in vitro models are appropriate for preliminary assessment of biological activity?

- Methodological Answer :

- Antiproliferative Assays : Use cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination via MTT assays, as seen in triazolylpropanamide studies .

- Enzyme Inhibition : Screen against target enzymes (e.g., HDACs) using fluorogenic substrates .

- Receptor Binding : Radioligand displacement assays quantify affinity for receptors like GPCRs or kinases .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies often arise from variations in experimental design (e.g., cell line specificity, assay conditions). To address this:

- Dose-Response Curves : Use standardized concentrations (e.g., 1 nM–100 µM) across replicates.

- Orthogonal Assays : Validate activity with complementary techniques (e.g., Western blotting for protein expression changes alongside cell viability assays ).

- Meta-Analysis : Compare datasets using computational tools to identify confounding variables (e.g., solvent effects, incubation time) .

Q. How can computational modeling predict reactivity and guide synthesis optimization?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for amide bond formation .

- Machine Learning : Train models on existing reaction data to predict yields under varying conditions (e.g., solvent polarity, catalyst loading) .

- Docking Studies : Simulate interactions between the compound and biological targets (e.g., enzymes) to prioritize synthetic analogs with higher binding affinity .

Q. What catalytic systems improve yield in stereoselective synthesis?

- Methodological Answer :

- Chiral Catalysts : Employ organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) for asymmetric induction, as seen in trifluoromethylphenylpropanamide syntheses .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance catalyst stability and enantioselectivity .

- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions in exothermic steps .

Q. What methodologies validate target engagement in complex biological systems?

- Methodological Answer :

- Isotopic Labeling : Synthesize 14C- or 3H-labeled analogs for autoradiography or PET imaging in animal models .

- Chemical Proteomics : Use affinity-based probes (e.g., photoaffinity labeling) to isolate and identify binding proteins from tissue lysates .

- Knockout Models : CRISPR/Cas9-mediated gene deletion in cell lines confirms target specificity by comparing activity in wild-type vs. knockout systems .

Key Considerations for Researchers

- Safety : Adhere to GHS protocols (e.g., P264/P280 gloves/masks) for handling toxic intermediates .

- Data Reproducibility : Document reaction conditions (e.g., temperature, stirring rate) and analytical parameters (e.g., HPLC gradients) meticulously .

- Interdisciplinary Collaboration : Integrate synthetic chemistry, computational modeling, and pharmacology to accelerate discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.